molecular formula C8H4BrN3 B2431761 7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile CAS No. 2092298-18-3

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B2431761
CAS No.: 2092298-18-3
M. Wt: 222.045
InChI Key: SOTFLHPZDBHBKI-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom at the 7th position, an imidazo[1,5-a]pyridine core, and a nitrile group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This one-pot tandem cyclization/bromination process does not require a base and results in the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The imidazo[1,5-a]pyridine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Conditions often involve the use of catalysts and specific solvents to promote the formation of desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom and the imidazo ring fusion.

    N-(Pyridin-2-yl)amides: These compounds share the pyridine core but have different functional groups and biological activities.

Uniqueness

7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .

Properties

IUPAC Name

7-bromoimidazo[1,5-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-12-7(3-6)5-11-8(12)4-10/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTFLHPZDBHBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C#N)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092298-18-3
Record name 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile
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